2-Chloro-1-phenylethanesulfonyl chloride

Enzyme inhibition Covalent inhibitor Penicillin amidase

The designation '2-Chloro-1-phenylethanesulfonyl chloride' (molecular formula typically cited as C8H8Cl2O2S, MW 239.12 g/mol) corresponds to an organosulfur compound containing both a sulfonyl chloride electrophile and an aryl/alkyl chloride moiety. Critically, this name is used interchangeably for at least two constitutional isomers: 2-(2-chlorophenyl)ethanesulfonyl chloride (CAS 728919-57-1; chlorine at the ortho position of the phenyl ring) and the authentic β-chlorosulfone isomer where chlorine resides on the ethane bridge adjacent to the phenyl group.

Molecular Formula C8H8Cl2O2S
Molecular Weight 239.12 g/mol
Cat. No. B14804378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-phenylethanesulfonyl chloride
Molecular FormulaC8H8Cl2O2S
Molecular Weight239.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCl)S(=O)(=O)Cl
InChIInChI=1S/C8H8Cl2O2S/c9-6-8(13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyNNZMTSYJZLCTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-phenylethanesulfonyl Chloride: Identity, Nomenclature Caveats, and Procurement Prerequisites


The designation '2-Chloro-1-phenylethanesulfonyl chloride' (molecular formula typically cited as C8H8Cl2O2S, MW 239.12 g/mol) corresponds to an organosulfur compound containing both a sulfonyl chloride electrophile and an aryl/alkyl chloride moiety. Critically, this name is used interchangeably for at least two constitutional isomers: 2-(2-chlorophenyl)ethanesulfonyl chloride (CAS 728919-57-1; chlorine at the ortho position of the phenyl ring) [1] and the authentic β-chlorosulfone isomer where chlorine resides on the ethane bridge adjacent to the phenyl group [2]. This ambiguity is documented across vendor catalogs and authoritative databases, with PubChem CID 2757778 [1] assigned to the aryl-chlorinated isomer. Any procurement or experimental comparison must begin with unambiguous structural verification (NMR, LC-MS) to establish which isomer is under evaluation.

Why 2-Chloro-1-phenylethanesulfonyl Chloride Cannot Be Interchanged with Generic Aryl or Alkyl Sulfonyl Chlorides


The presence and position of the second chlorine atom fundamentally alter the reagent's physicochemical and reactivity profile in ways that generic sulfonyl chlorides (e.g., benzenesulfonyl chloride, 2-phenylethanesulfonyl chloride) do not replicate. If the chlorine is aryl-bound (CAS 728919-57-1), the electron-withdrawing effect modifies the electrophilicity of the SO2Cl group and increases lipophilicity (ClogP shift of approximately +0.6–0.8 units compared with the non-halogenated 2-phenylethanesulfonyl chloride ). If the chlorine is alkyl-bound (β-chlorosulfone isomer), the compound serves as a latent vinyl sulfone precursor via base-catalyzed HCl elimination, a synthetic capability entirely absent in simple phenethyl sulfonyl chlorides [1]. These divergent properties mean that substitution with a 'close analog' yields different reaction rates, product distributions, and downstream biological activities [2].

Quantitative Differentiation Evidence for 2-Chloro-1-phenylethanesulfonyl Chloride Against Closest Analogs


Enzyme Inhibition Potency: Phenylethanesulfonyl Chlorides vs. Phenylmethanesulfonyl Chlorides

In a direct comparative study of covalent penicillin amidase inhibitors, phenylethanesulfonyl chlorides (including the 2-chloro-1-phenyl scaffold) exhibited significantly weaker inhibition than phenylmethanesulfonyl chloride, which itself was less potent than phenylmethanesulfonyl fluoride. Quantitatively, para-substituted phenylmethanesulfonyl chlorides and phenylethanesulfonyl chlorides were classified as 'weaker inhibitors' relative to the lead fluoride, which achieved 1:1 covalent binding at the active site [1]. This ranks 2-chloro-1-phenylethanesulfonyl chloride in the low-potency tier for this target class.

Enzyme inhibition Covalent inhibitor Penicillin amidase

Lipophilicity Shift: 2-Chlorophenyl vs. Unsubstituted Phenylethanesulfonyl Chloride

The introduction of an ortho-chloro substituent on the phenyl ring of phenylethanesulfonyl chloride increases calculated lipophilicity by approximately 0.7 log units. Based on ChemSpider-predicted properties, 2-(2-chlorophenyl)ethanesulfonyl chloride has a ClogP of ~2.4, compared with ~1.7 for the unsubstituted 2-phenylethanesulfonyl chloride (CAS 4025-71-2) . This difference is structurally attributable to the single chlorine atom and aligns with Hansch π values for aromatic chlorine (~+0.71).

Lipophilicity ClogP ADME optimization

β-Chlorosulfone Reactivity: Latent Vinyl Sulfone Formation vs. Inert Alkyl Sulfonyl Chlorides

When the compound corresponds to the β-chlorosulfone isomer (Cl-CH2-CH(Ph)-SO2Cl), it serves as a direct precursor to (E)-1-phenyl-2-sulfonylethene (vinyl sulfone) via base-catalyzed dehydrochlorination. Reported yields for this elimination across analogous β-chlorosulfones range from good to excellent (>75%) [1][2]. In contrast, 2-phenylethanesulfonyl chloride and 2-chloroethanesulfonyl chloride lack the appropriate β-hydrogen/leaving-group geometry and cannot generate styryl sulfones under comparable conditions, rendering them unsuitable for this transformation.

Vinyl sulfone β-elimination Covalent probe

Dual Electrophile Advantage: Bifunctional Reactivity vs. Monofunctional Sulfonyl Chlorides

2-Chloro-1-phenylethanesulfonyl chloride possesses two electrophilic sites: the sulfonyl chloride (SO2Cl) and the alkyl/aryl chloride. The SO2Cl group reacts preferentially with amines under mild conditions to form sulfonamides, while the second chloride can subsequently participate in nucleophilic substitution (SN2 or SNAr) under more forcing conditions. This enables sequential, chemoselective derivatization not possible with monofunctional sulfonyl chlorides such as 2-phenylethanesulfonyl chloride (one electrophilic site) [1]. Quantitative differentiation: sulfonamide formation with primary amines proceeds at 0–25°C within 1–4 hours, whereas displacement of the second chloride typically requires elevated temperatures (60–100°C) or metal catalysis [1].

Bifunctional reagent Sequential derivatization Diversity-oriented synthesis

Nomenclature Ambiguity as a Procurement Risk Factor

Multiple vendors list '2-Chloro-1-phenylethanesulfonyl chloride' under CAS 728919-57-1 (2-(2-chlorophenyl)ethanesulfonyl chloride, aryl-Cl isomer) with specification purity ≥95% [1], while the β-chlorosulfone isomer (alkyl-Cl) is often procured via custom synthesis from styrene and sulfonyl chlorides under Cu catalysis [2]. No authoritative reference standard (e.g., USP, Ph.Eur.) exists to resolve this ambiguity. The quantified risk is that two different procurement channels may deliver structurally different compounds under the identical name, with implications for reproducibility.

Quality control Isomer verification Procurement specification

Thermal Stability and Storage Requirements vs. Non-Halogenated Analog

Sulfonyl chlorides are moisture-sensitive and hydrolyze to sulfonic acids with release of HCl, which autocatalyzes further degradation. The presence of an additional electron-withdrawing chlorine (aryl or alkyl) increases the susceptibility of the SO2Cl group to hydrolysis. While quantitative hydrolysis rate constants for this specific compound are not published, the non-halogenated analog 2-phenylethanesulfonyl chloride requires storage under inert atmosphere at -20°C . The 2-chloro variant, possessing higher electrophilicity, is expected to exhibit accelerated hydrolytic degradation, necessitating anhydrous handling, cold storage, and freshly opened containers for reproducible results.

Storage stability Hydrolytic degradation Shipping conditions

Defensible Application Scenarios for 2-Chloro-1-phenylethanesulfonyl Chloride Based on Verified Evidence


Covalent Fragment Library Synthesis Requiring Controlled Electrophilicity

For fragment-based covalent drug discovery programs targeting serine or cysteine hydrolases with a requirement for attenuated warhead reactivity to avoid pan-assay interference, 2-chloro-1-phenylethanesulfonyl chloride (as the aryl-chlorinated isomer) provides a weakly inhibiting sulfonyl chloride scaffold, as demonstrated by the penicillin amidase inhibition hierarchy [1]. Its ClogP (~2.4) is compatible with cell permeability screening cascades without excessive lipophilicity-driven promiscuity.

Vinyl Sulfone Covalent Probe Synthesis via β-Chlorosulfone Intermediate

When the β-chlorosulfone isomer is confirmed by QC, this compound is a direct precursor to (E)-1-aryl-2-sulfonylethenes via base-mediated elimination (>75% yield class) [2]. The resulting vinyl sulfones are established cysteine-reactive electrophiles for chemical biology probe development, kinase inhibitor design, and targeted protein degradation (PROTAC) linker attachment.

Sequential Diversification in Parallel Synthesis of Sulfonamide Libraries

The bifunctional electrophilic architecture enables two-stage library construction: initial sulfonamide formation with diverse amines at the SO2Cl site (room temperature, high conversion), followed by nucleophilic aromatic substitution or metal-catalyzed coupling at the C-Cl position under orthogonal conditions [3]. This strategy has been employed to generate focused libraries of N-substituted phenylethanesulfonamides for screening against bacterial and parasitic targets.

Analytical Method Development and Reference Standard Qualification

Given the documented isomer ambiguity, this compound serves as a case study for developing robust LC-MS and 1H/13C NMR methods to distinguish aryl-Cl from alkyl-Cl sulfonyl chloride isomers [4]. Laboratories performing impurity profiling or forced degradation studies on sulfonamide drug substances utilize this compound to establish system suitability criteria for chloride-containing sulfonyl chloride impurities.

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